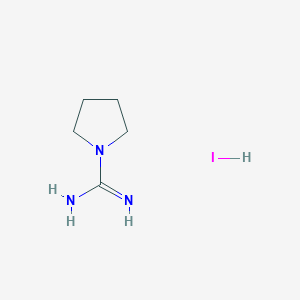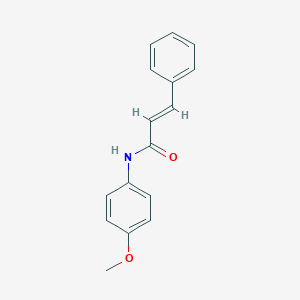
1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MTEP and is widely used as a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
MTEP selectively binds to the mGluR5 receptor and inhibits its activity. This receptor is involved in various processes, including neuronal excitability, synaptic plasticity, and learning and memory. By inhibiting the activity of this receptor, MTEP can modulate these processes and reduce the symptoms of various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
MTEP has been shown to have a significant impact on the biochemical and physiological processes in the brain. It can reduce the release of glutamate, which is a neurotransmitter involved in various processes, including learning and memory. By reducing the release of glutamate, MTEP can modulate the activity of the mGluR5 receptor and reduce the symptoms of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTEP is widely used in laboratory experiments due to its high selectivity for the mGluR5 receptor. It can be used to study the role of this receptor in various processes, including synaptic plasticity, learning, and memory. However, MTEP has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
List of
Direcciones Futuras
1. Develop more efficient synthesis methods for MTEP to improve its yield and purity.
2. Investigate the potential therapeutic applications of MTEP in other neurological disorders.
3. Study the long-term effects of MTEP on the brain and its potential neuroprotective effects.
4. Investigate the potential side effects of MTEP at high concentrations.
5. Develop new analogs of MTEP with improved solubility and selectivity for the mGluR5 receptor.
Métodos De Síntesis
The synthesis of MTEP involves several steps, including the reaction of 4-methoxy-3-thiophenol with 2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO) to form 4-methoxy-3-thiophenoxy-TEMPO. This intermediate is then reacted with 2-bromoacetaldehyde diethyl acetal to form the desired product, MTEP. The final step involves the hydrochloride salt formation of MTEP.
Aplicaciones Científicas De Investigación
MTEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has been shown to have a neuroprotective effect and can reduce the symptoms of these disorders.
Propiedades
Número CAS |
109193-57-9 |
|---|---|
Nombre del producto |
1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride |
Fórmula molecular |
C16H28ClNO3S |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
1-(4-methoxythiophen-3-yl)oxy-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H27NO3S.ClH/c1-15(2)6-7-16(3,4)17(15)8-12(18)9-20-14-11-21-10-13(14)19-5;/h10-12,18H,6-9H2,1-5H3;1H |
Clave InChI |
LLZGODJUTFNERV-UHFFFAOYSA-N |
SMILES |
CC1(CCC(N1CC(COC2=CSC=C2OC)O)(C)C)C.Cl |
SMILES canónico |
CC1(CCC(N1CC(COC2=CSC=C2OC)O)(C)C)C.Cl |
Sinónimos |
1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5 -tetramethyl-, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



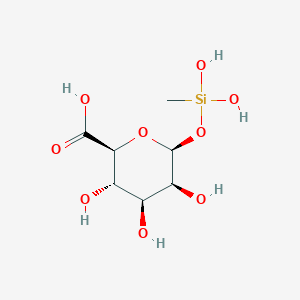
![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)
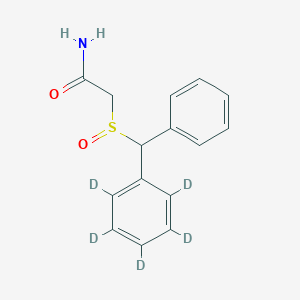
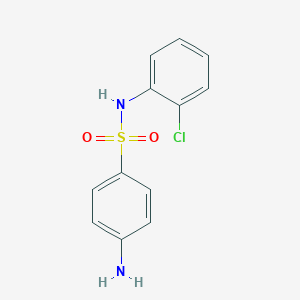
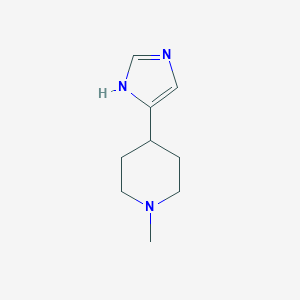
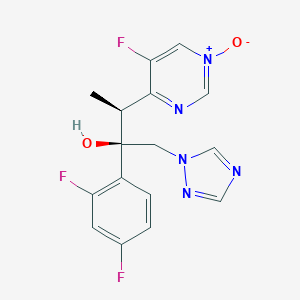
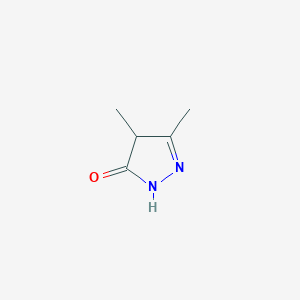
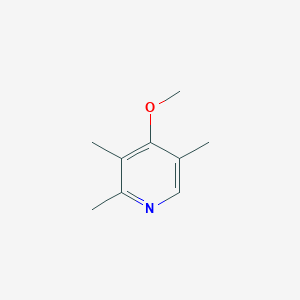
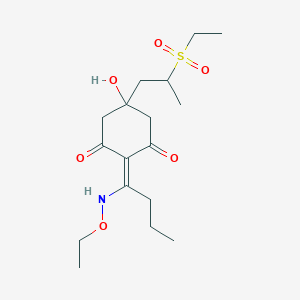
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
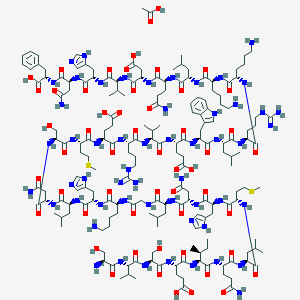
![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)
